![molecular formula C14H30N2O2 B13751440 Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 56760-63-5](/img/structure/B13751440.png)
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is an organic compound with the molecular formula C14H30N2O2. It is a derivative of decanoic acid and contains an amide group linked to a hydroxyethyl-substituted ethylamine. This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of decanoic acid with N-(2-aminoethyl)ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves:
Activation of Decanoic Acid: Decanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Amide Bond Formation: The activated decanoic acid is then reacted with N-(2-aminoethyl)ethanolamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
科学的研究の応用
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of personal care products, detergents, and cosmetics due to its surfactant properties.
作用機序
The mechanism of action of Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems.
類似化合物との比較
Similar Compounds
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Similar structure with a longer carbon chain, leading to different physical properties.
Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-: Even longer carbon chain, affecting its solubility and surfactant properties.
Lauramide MEA (N-(2-hydroxyethyl)dodecanamide): Commonly used in personal care products, with similar surfactant properties but different chain length.
Uniqueness
Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific chain length and functional groups, which provide a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications.
特性
CAS番号 |
56760-63-5 |
|---|---|
分子式 |
C14H30N2O2 |
分子量 |
258.40 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethylamino)ethyl]decanamide |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-14(18)16-11-10-15-12-13-17/h15,17H,2-13H2,1H3,(H,16,18) |
InChIキー |
VBPBYXBHSIGNEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NCCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



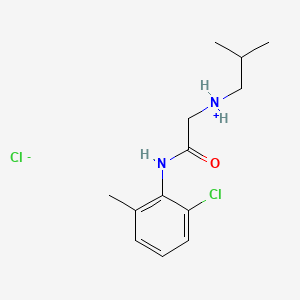

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
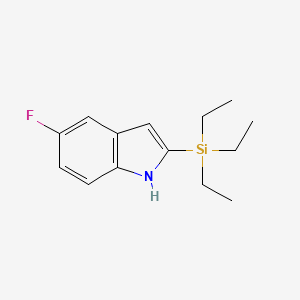

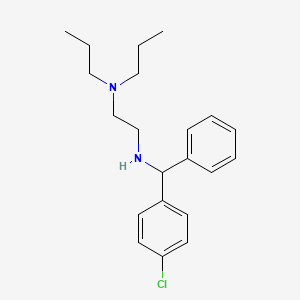
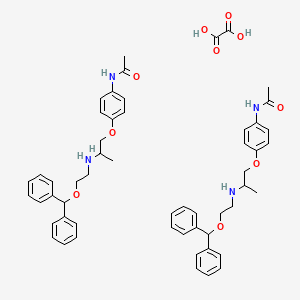
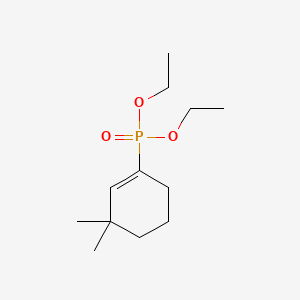

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)

